3-(Bromomethyl)cyclobutanone
Overview
Description
3-(Bromomethyl)cyclobutanone is an organic compound with the molecular formula C5H7BrO. It is characterized by a cyclobutanone ring substituted with a bromomethyl group at the third position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cyclobutanone typically involves the bromination of cyclobutanone derivatives. One common method is the bromination of cyclobutanone using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)cyclobutanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Reduction: Formation of 3-(hydroxymethyl)cyclobutanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-(Bromomethyl)cyclobutanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)cyclobutanone involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. The carbonyl group in the cyclobutanone ring can participate in various redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Cyclobutanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)cyclobutanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)cyclobutanone: The hydroxyl group replaces the bromine, resulting in different chemical properties and applications.
Uniqueness: 3-(Bromomethyl)cyclobutanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-(bromomethyl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLTMWRAJRYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449146 | |
Record name | 3-(bromomethyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463961-43-5 | |
Record name | 3-(bromomethyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-(Bromomethyl)cyclobutanone chosen as a starting material for the synthesis of the target boronated aminocyclobutanecarboxylic acid?
A1: this compound serves as a crucial starting point due to the presence of the bromomethyl group. This reactive functional group allows for various chemical transformations, including the introduction of the desired boronic acid moiety. The researchers ultimately utilized a synthetic strategy involving the conversion of this compound to an alkenyl intermediate (compound 7 in the paper) via a selenoxide elimination reaction. [] This alkenyl compound then serves as a platform for further modifications to ultimately yield the target boronated aminocyclobutanecarboxylic acid.
Q2: What challenges did the researchers face while using this compound in their synthesis, and how did they overcome them?
A2: The paper mentions that initial attempts to synthesize the target compound using traditional methods were unsuccessful. [] The key breakthrough arose from recognizing the compatibility of the hydantoin protecting group with the selenoxide elimination conditions required to transform this compound into the key alkenyl intermediate. This discovery enabled the researchers to develop a novel synthetic strategy that successfully yielded the desired boronated aminocyclobutanecarboxylic acid.
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